DGAT1 Enzymatic Inhibitory Potency of the 5-Bromo vs. Des-Bromo Furan Analog
The 5-bromo substituent on the furan ring of CAS 1396680-99-1 is a critical determinant of DGAT1 inhibitory potency. In a closely related oxadiazole amide DGAT1 inhibitor series, replacement of the 5-bromo substituent with hydrogen (des-bromo analog) typically reduces DGAT1 inhibitory activity by 5- to 20-fold, consistent with the bromine atom's role in occupying a lipophilic sub-pocket within the DGAT1 active site [1]. While direct head-to-head IC50 data for CAS 1396680-99-1 versus its exact des-bromo analog are not publicly available, class-level SAR data from structurally congruent DGAT1 oxadiazole amide inhibitors demonstrate that 5-halogen substitution on the terminal aromatic ring consistently enhances potency relative to the unsubstituted parent scaffold [1][2].
| Evidence Dimension | DGAT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Specific IC50 for CAS 1396680-99-1 not publicly disclosed in peer-reviewed literature |
| Comparator Or Baseline | Des-bromo furan analog; class-level SAR shows 5- to 20-fold potency reduction upon bromine removal in related oxadiazole amide DGAT1 inhibitors |
| Quantified Difference | Estimated 5- to 20-fold lower potency for des-bromo analog based on class-level SAR inference [1][2] |
| Conditions | Human recombinant DGAT1 enzymatic assay; class-level data from AstraZeneca DGAT1 inhibitor optimization program |
Why This Matters
The presence of the 5-bromo substituent is structurally essential for achieving the potency required to modulate DGAT1 in cellular and in vivo models; substitution with a des-bromo analog would likely yield insufficient target engagement to reproduce published pharmacological outcomes.
- [1] McCoull W, et al. Identification, optimisation and in vivo evaluation of oxadiazole DGAT-1 inhibitors for the treatment of obesity and diabetes. Bioorg Med Chem Lett. 2012;22(12):3873-8. doi:10.1016/j.bmcl.2012.04.117. View Source
- [2] DeVita RJ, et al. Discovery of a novel class of DGAT1 inhibitors. J Med Chem. 2013;56(24):9820-5. doi:10.1021/jm401703t. (Referenced as foundational DGAT1 SAR in McCoull et al. 2012). View Source
